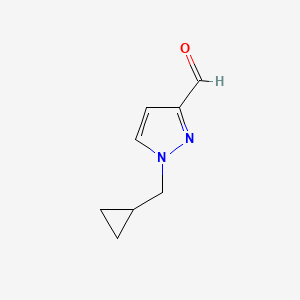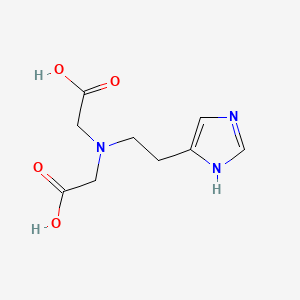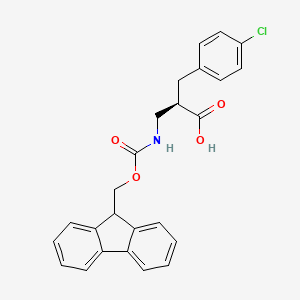![molecular formula C13H15N3O B12949835 1-{2-[(2-Phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one CAS No. 88723-28-8](/img/structure/B12949835.png)
1-{2-[(2-Phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Phenethylamino)-1H-imidazol-4-yl)ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a phenethylamino group attached to an imidazole ring, which is further connected to an ethanone moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and organic synthesis.
Méthodes De Préparation
The synthesis of 1-(2-(Phenethylamino)-1H-imidazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-phenethylamine with imidazole-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol under reflux conditions. The resulting intermediate is then subjected to acylation using acetyl chloride to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2-(Phenethylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone moiety can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-(2-(Phenethylamino)-1H-imidazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 1-(2-(Phenethylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at adrenergic receptors, influencing neurotransmitter release and signal transduction pathways. Additionally, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions .
Comparaison Avec Des Composés Similaires
1-(2-(Phenethylamino)-1H-imidazol-4-yl)ethanone can be compared with other similar compounds, such as:
Phenethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.
Imidazole derivatives: Compounds like histamine and cimetidine, which have various pharmacological activities.
Ethanone derivatives: Compounds like acetophenone, which are used in the synthesis of pharmaceuticals and fragrances.
The uniqueness of 1-(2-(Phenethylamino)-1H-imidazol-4-yl)ethanone lies in its combined structural features, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
88723-28-8 |
|---|---|
Formule moléculaire |
C13H15N3O |
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
1-[2-(2-phenylethylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C13H15N3O/c1-10(17)12-9-15-13(16-12)14-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H2,14,15,16) |
Clé InChI |
JJTHIYBIYHOUKN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN=C(N1)NCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one phosphate](/img/structure/B12949755.png)
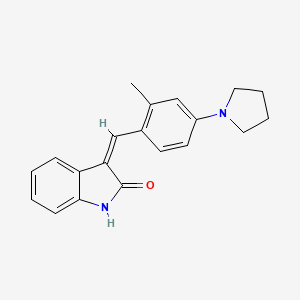
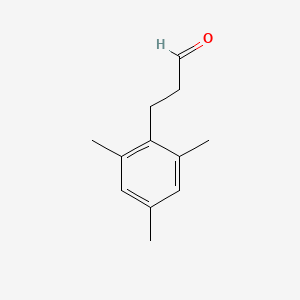
![2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12949763.png)

![2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B12949781.png)
![4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid](/img/structure/B12949787.png)
![3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B12949788.png)
![1-(Bromomethyl)bicyclo[3.2.1]octane](/img/structure/B12949799.png)

